![molecular formula C12H11BrN2O2 B3197459 methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005628-24-9](/img/structure/B3197459.png)
methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate consists of a benzoate ester linked to a pyrazole ring. The bromine atom is attached to the pyrazole moiety. The overall structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including substitution reactions, ester hydrolysis, and potential cross-coupling reactions. Researchers have explored its reactivity in different contexts .
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that pyrazole-bearing compounds, including derivatives of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, possess potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania parasites.
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a major global health concern. The synthesized hydrazine-coupled pyrazole derivatives, including compound 13, also exhibit antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .
Starting Material for 1,4’-Bipyrazoles
Researchers have utilized 4-bromo-1H-pyrazole (a precursor to our compound) as a starting material for synthesizing 1,4’-bipyrazoles. These compounds find applications in various fields, including pharmaceuticals .
Allosteric Enhancers at A1 Adenosine Receptor
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, a related compound, serves as a pharmaceutical intermediate. Additionally, benzoylthiophenes derived from pyrazoles act as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
1 H-Pyrazolo[3,4-b]pyridines
Starting with 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole, researchers have synthesized 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds exhibit interesting biomedical properties .
properties
IUPAC Name |
methyl 3-[(4-bromopyrazol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-3-9(5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBIBXKTJLOQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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